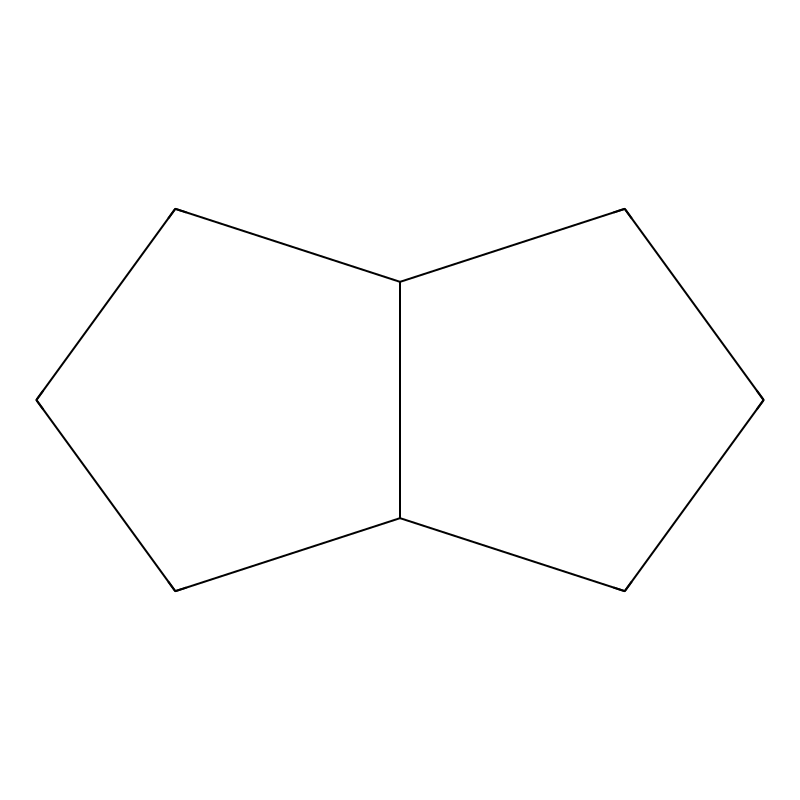Pentalene, octahydro-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pentalene, octahydro- is a bicyclic hydrocarbon with the molecular formula and a molecular weight of approximately 110.1968 g/mol. It is also known as cis-Bicyclo[3.3.0]octane or cis-Octahydropentalene. The structure of pentalene, octahydro- consists of two fused cyclopentane rings, making it a saturated derivative of pentalene, which is itself an antiaromatic compound due to its fused cyclopentadiene rings. The compound exhibits unique stereochemistry and is characterized by its stability compared to its unsaturated counterpart, pentalene .
- Hydrogenation: This compound can be hydrogenated to form more saturated derivatives.
- Oxidation: Pentalene, octahydro- can react with oxidizing agents to produce ketones or alcohols.
- Substitution Reactions: It may participate in electrophilic substitution reactions due to the presence of hydrogen atoms on the carbon framework.
The stability of pentalene, octahydro- allows it to resist dimerization at higher temperatures, unlike its unsaturated analogs .
Pentalene, octahydro- can be synthesized through several methods:
- Dihydropentalene Pyrolysis: This method involves the thermal decomposition of dicyclopentadiene to yield dihydropentalene, which can then be hydrogenated.
- Cycloaddition Reactions: Diels-Alder reactions involving suitable dienes and dienophiles can also produce bicyclic compounds similar to pentalene, octahydro-.
- Chemical Reduction: Reduction of pentalene using catalytic hydrogenation techniques can yield this compound effectively.
These synthesis routes emphasize the versatility in producing bicyclic hydrocarbons from simpler precursors .
Pentalene, octahydro- has potential applications in various fields:
- Materials Science: Its unique structure may contribute to the development of novel polymers or materials with specific mechanical properties.
- Organic Synthesis: The compound can serve as an intermediate in synthesizing more complex organic molecules.
- Pharmaceuticals: Although specific applications are not well-documented, its structural analogs have been explored for medicinal purposes.
The exploration of its properties may lead to innovative uses in these domains .
- Metal Coordination: Similar compounds often act as ligands in coordination chemistry; thus, exploring metal complexes could be valuable.
- Reactivity Profiles: Understanding how this compound reacts under different conditions would provide insight into its stability and potential uses.
Such investigations could reveal important characteristics relevant to its chemical behavior and applications .
Pentalene, octahydro- shares similarities with several other bicyclic hydrocarbons. Here are some comparable compounds:
| Compound Name | Formula | Key Features |
|---|---|---|
| Dihydropentalene | C8H10 | Unsaturated derivative; more reactive than pentalene |
| Bicyclo[3.3.0]octane | C8H14 | Structural isomer; saturated hydrocarbon |
| Octahydropentalene | C8H14 | Similar structure; different stereochemistry |
| Pentalene | C8H6 | Antiaromatic; less stable than octahydro form |
Pentalene, octahydro- is unique due to its saturated nature and stability compared to its unsaturated analogs like pentalene. Its ability to resist dimerization at elevated temperatures further distinguishes it from other similar compounds .








